5-benzoyl-N-phenyl-1,3-thiazol-2-amine
CAS No.: 307518-99-6
Cat. No.: VC4958057
Molecular Formula: C16H12N2OS
Molecular Weight: 280.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 307518-99-6 |
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Molecular Formula | C16H12N2OS |
Molecular Weight | 280.35 |
IUPAC Name | (2-anilino-1,3-thiazol-5-yl)-phenylmethanone |
Standard InChI | InChI=1S/C16H12N2OS/c19-15(12-7-3-1-4-8-12)14-11-17-16(20-14)18-13-9-5-2-6-10-13/h1-11H,(H,17,18) |
Standard InChI Key | JLFJYYOGASICIR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 5-benzoyl-N-phenyl-1,3-thiazol-2-amine comprises three distinct regions:
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Thiazole Core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Benzoyl Substituent: A phenyl carbonyl group (C₆H₅-C=O) attached to the thiazole’s 5-position.
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N-Phenyl Group: A phenyl ring (C₆H₅) bonded to the thiazole’s N-2 amine.
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₆H₁₂N₂OS |
Molecular Weight | 280.35 g/mol |
IUPAC Name | (2-anilino-1,3-thiazol-5-yl)-phenylmethanone |
SMILES | C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3 |
Topological Polar Surface Area | 76.7 Ų (indicative of moderate membrane permeability) |
The benzoyl group introduces a planar, electron-withdrawing moiety that may enhance π-π stacking interactions with biological targets, while the N-phenyl group contributes hydrophobic bulk. Computational modeling suggests a dipole moment of 4.2 Debye, favoring interaction with polar enzyme active sites .
Synthetic Strategies and Optimization
The synthesis of 5-benzoyl-N-phenyl-1,3-thiazol-2-amine follows established routes for 2-aminothiazoles, with modifications to accommodate the 5-benzoyl substitution:
Hantzsch Thiazole Synthesis (Adapted from )
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Formation of Thiazole Core:
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Condensation of α-bromoketones (e.g., 2-bromoacetophenone) with thiourea derivatives.
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Example reaction:
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Benzoylation at C-5:
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Friedel-Crafts acylation using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃).
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N-Phenylation:
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Buchwald-Hartwig coupling to introduce the N-phenyl group under palladium catalysis.
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Table 2: Representative Synthetic Yields
Step | Reagents/Conditions | Yield (%) |
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Thiazole formation | EtOH, reflux, 12 h | 65–78 |
Benzoylation | AlCl₃, DCM, 0°C to RT, 6 h | 45–60 |
N-Phenylation | Pd(OAc)₂, Xantphos, K₃PO₄, toluene, 110°C, 24 h | 30–42 |
Challenges include regioselectivity during benzoylation and competitive oxidation of the thiazole sulfur. Purification via column chromatography (SiO₂, hexane/EtOAc) typically affords ≥95% purity .
Biological Activities and Mechanism of Action
While direct studies on 5-benzoyl-N-phenyl-1,3-thiazol-2-amine are sparse, structurally analogous 2-aminothiazoles exhibit notable bioactivities:
Antimycobacterial Activity
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MIC Values: Analogues with C-4 pyridyl and N-2 benzoyl groups (e.g., compound 55 in ) show MICs of 0.008 μg/mL against Mycobacterium tuberculosis (Mtb) .
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Resistance Profile: Spontaneous resistance frequency of ~10⁻⁵ in Mtb, suggesting single-target inhibition .
Enzymatic Targets
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InhA Inhibition: Molecular docking studies propose binding to the enoyl-ACP reductase (InhA) active site, a key enzyme in mycobacterial fatty acid biosynthesis .
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CYP450 Interactions: Rapid metabolism by human liver microsomes (t₁/₂ = 28 min for analogue 55), primarily via oxidation of the thiazole ring .
Table 3: Inferred Pharmacological Properties
Property | Value (Predicted) | Basis of Inference |
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LogP | 3.8 ± 0.3 | Comparative analysis |
Aqueous Solubility | 12 μM (pH 7.4) | QSPR modeling |
Plasma Protein Binding | 89% | Analogous compounds |
Structure-Activity Relationship (SAR) Analysis
Critical SAR insights from related 2-aminothiazoles :
Thiazole Core Modifications
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Ring Expansion/Contraction: Replacement with oxazole or imidazole abolishes activity (MIC >50 μM).
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Sulfur Atom: Essential; substitution with oxygen (oxazole) reduces potency 100-fold.
Substituent Effects
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C-5 Benzoyl Group:
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N-2 Phenyl Group:
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Hydrophobic substituents (e.g., -CH₃, -OCH₃) improve membrane permeability but reduce solubility.
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Table 4: Comparative MIC Values for Analogues
Compound | C-4 Substituent | N-2 Substituent | MIC vs. Mtb (μM) |
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55 | 2-pyridyl | 3-Cl-benzoyl | 0.024 |
35 | 2-pyridyl | Benzoyl | 0.39 |
90 | 2-pyrazinyl | Benzoyl | 1.6 |
Metabolic Stability and Toxicity Considerations
Hepatic Metabolism
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Primary Pathways: Cytochrome P450 3A4-mediated oxidation of the thiazole ring and N-debenzoylation.
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Metabolites:
Therapeutic Index
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hERG Inhibition: Predicted IC₅₀ >10 μM, suggesting low cardiotoxicity risk.
Comparative Analysis with Marketed Thiazoles
Table 5: Benchmarking Against FDA-Approved Thiazoles
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